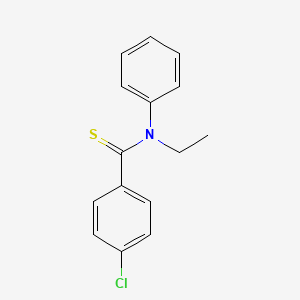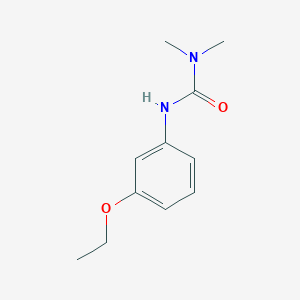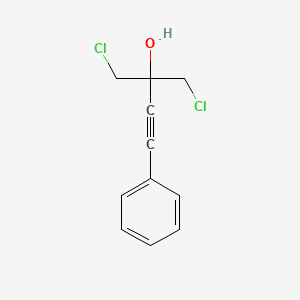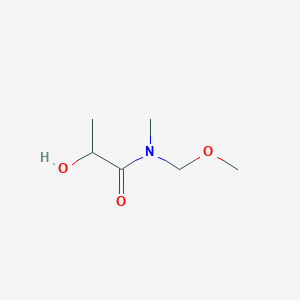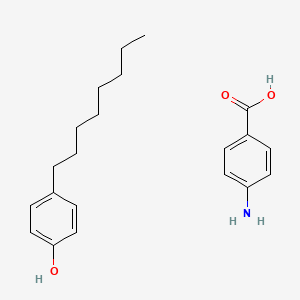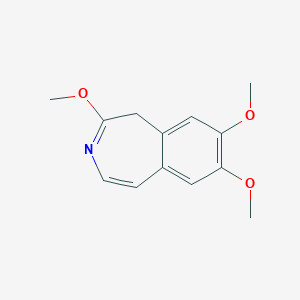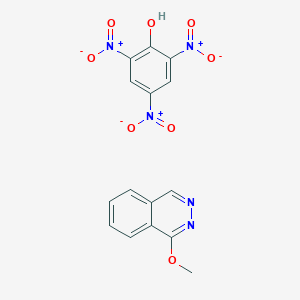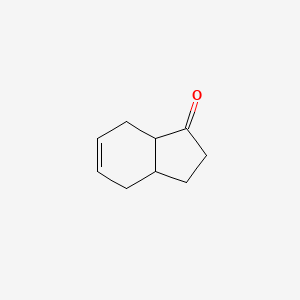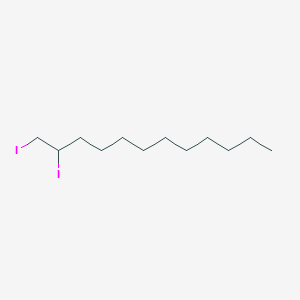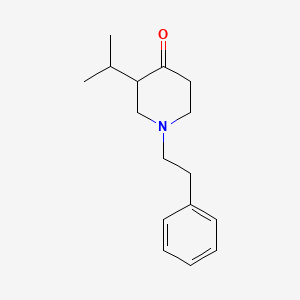![molecular formula C13H16Cl2N2O4 B14356169 Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) CAS No. 91820-48-3](/img/structure/B14356169.png)
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and bis(hydrogen carbonimidate) moieties. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) typically involves the reaction of diethylamine with 3,4-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is scaled up using large reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(2,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Diethyl [(3,5-dichlorophenyl)methylene]bis(hydrogen carbonimidate)
- Diethyl [(3,4-difluorophenyl)methylene]bis(hydrogen carbonimidate)
Uniqueness
Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate) is unique due to its specific dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
91820-48-3 |
|---|---|
Molekularformel |
C13H16Cl2N2O4 |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
ethyl N-[(3,4-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-3-20-12(18)16-11(17-13(19)21-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
GBOMJRJXZKVGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
